molecular formula C13H22N2O2 B2617974 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 731827-28-4

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B2617974
CAS No.: 731827-28-4
M. Wt: 238.331
InChI Key: PTMDUDZKTQCJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[45]decane-2,4-dione is a synthetic compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spiro linkage between two nitrogen atoms and a cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method involves the reaction of 2-methylbutan-2-amine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been identified as a delta opioid receptor-selective agonist . The compound binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways that modulate physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selectivity for the delta opioid receptor sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

IUPAC Name

8-(2-methylbutan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-12(2,3)9-5-7-13(8-6-9)10(16)14-11(17)15-13/h9H,4-8H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMDUDZKTQCJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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